molecular formula C14H26 B1583877 1,13-Tetradecadiene CAS No. 21964-49-8

1,13-Tetradecadiene

Cat. No.: B1583877
CAS No.: 21964-49-8
M. Wt: 194.36 g/mol
InChI Key: XMRSTLBCBDIKFI-UHFFFAOYSA-N
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Description

1,13-Tetradecadiene is an organic compound with the molecular formula C14H26 . It is a linear diene, meaning it contains two double bonds within its carbon chain. . It is primarily used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,13-Tetradecadiene can be synthesized through various methods. One common approach involves the polymerization of higher α-diolefins using metal alkyl coordination catalysts . For instance, the polymerization of this compound using aluminum triisobutyl-titanium tetrachloride has been reported .

Industrial Production Methods: Industrial production of this compound typically involves grafting to hydrogenated B-doped silicon (100) surfaces . This method is used to produce the compound in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,13-Tetradecadiene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Polymerization: Long-chain polymers.

    Hydrogenation: Saturated hydrocarbons.

    Oxidation: Epoxides and other oxygenated compounds.

Mechanism of Action

The mechanism of action of 1,13-tetradecadiene primarily involves its ability to undergo polymerization and other chemical reactions . The double bonds in its structure allow it to participate in various chemical transformations, making it a versatile compound in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 1,9-Decadiene
  • 1-Pentadecene
  • 1-Undecene
  • 1-Tetradecyne
  • 1-Tetradecene
  • 1-Tridecene
  • 1,7-Octadiene
  • 1-Decene
  • 1-Hexadecene
  • 1-Pentene

Comparison: 1,13-Tetradecadiene is unique due to its linear structure with two double bonds located at the 1st and 13th positions. This configuration allows it to undergo specific polymerization reactions that are not possible with other similar compounds. Additionally, its applications in the synthesis of biologically active alkaloids and its use in materials science set it apart from other dienes and alkenes .

Properties

IUPAC Name

tetradeca-1,13-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4H,1-2,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRSTLBCBDIKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176373
Record name Tetradeca-1,13-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21964-49-8
Record name 1,13-Tetradecadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21964-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradeca-1,13-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021964498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradeca-1,13-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradeca-1,13-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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